FLI-06 was discovered through a high-throughput screening process aimed at identifying small-molecule modulators of ryanodine receptors and subsequently classified as a Notch inhibitor. It is characterized by its dihydropyridine scaffold, which is essential for its biological activity. The compound is cataloged under the chemical identifier 313967-18-9 and is commercially available from suppliers such as Sigma-Aldrich and MedchemExpress .
The synthesis of FLI-06 involves several key steps that typically include:
FLI-06 has a complex molecular structure that can be represented by the following features:
The three-dimensional conformation of FLI-06 allows for optimal interaction with protein targets involved in the Notch signaling pathway, influencing its efficacy as an inhibitor .
FLI-06 participates in various chemical reactions primarily related to its role as a Notch inhibitor:
The mechanism of action of FLI-06 involves several key processes:
FLI-06 exhibits several notable physical and chemical properties:
FLI-06 has several promising applications in scientific research and medicine:
The Notch signaling pathway is an evolutionarily conserved system governing cell fate decisions through direct cell-to-cell communication. Its core components include: 1) Four transmembrane receptors (Notch1-4), 2) Five ligands (DLL1/3/4, JAG1/2), and 3) Downstream effectors (HES/HEY family transcription factors). Receptor-ligand binding triggers sequential proteolytic cleavages by ADAM proteases and γ-secretase, releasing the Notch intracellular domain (NICD) that translocates to the nucleus to activate target genes [1] [7].
Table 1: Core Components of Mammalian Notch Signaling
Component Type | Molecules | Functional Role |
---|---|---|
Receptors | Notch1, Notch2, Notch3, Notch4 | Single-pass transmembrane proteins with NICD domains |
Ligands | DLL1, DLL3, DLL4, JAG1, JAG2 | Membrane-bound signaling molecules activating Notch |
Downstream Effectors | HES1, HEY1, HEY2, MYC, CCND1 | Transcriptional regulators of proliferation/differentiation |
Notch signaling exhibits tissue-specific duality in cancer: In T-cell acute lymphoblastic leukemia (T-ALL), Notch1 gain-of-function mutations occur in >50% of cases, driving aberrant cell proliferation through MYC activation [1]. Similarly, in breast and pancreatic cancers, Notch hyperactivation promotes epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) maintenance [9]. Conversely, in squamous cell carcinomas, Notch acts as a tumor suppressor—loss of Notch1 promotes malignant transformation in cutaneous and lung squamous cancers [1] [7]. This context-dependence stems from:
Notch signaling also regulates metabolic reprogramming in tumors by enhancing glycolytic flux and suppressing oxidative phosphorylation. This metabolic shift supports rapid proliferation and survival in nutrient-poor TME conditions. In pancreatic cancer, Notch-dependent cancer stem cells exhibit heightened glucose uptake and lactate production, creating an acidic microenvironment that further suppresses anti-tumor immunity [5] [9].
Therapeutic targeting of Notch addresses multiple oncogenic processes simultaneously:
Table 2: FLI-06's Multi-Faceted Anti-Cancer Mechanisms
Mechanistic Target | Biological Consequence | Validated Cancer Models |
---|---|---|
Endoplasmic reticulum transport | Blocks Notch receptor maturation | Esophageal SCC, tongue SCC |
LSD1 (KDM1A) suppression | Epigenetic reprogramming of CSC genes | Esophageal SCC |
Notch target gene expression | Downregulates HES1/HEY1 transcription | Colorectal cancer, lung adenocarcinoma |
Cancer stem cell self-renewal | Reduces ALDH+/SOX2+ populations | Pancreatic cancer, tongue SCC |
FLI-06 is a dihydropyridine-derived small molecule (MW: 438.52 g/mol) that inhibits Notch signaling through a unique pre-secretory mechanism. Unlike γ-secretase inhibitors (e.g., DAPT) that block receptor activation, FLI-06 disrupts endoplasmic reticulum (ER)-to-Golgi transport of nascent Notch receptors. This prevents: 1) Furin-mediated S1 cleavage in the Golgi, and 2) Subsequent cell surface expression of functional Notch heterodimers. The compound exhibits an EC50 of 2.3 μM against Notch signaling in HeLa reporter assays [6] [8] [10].
Preclinical evidence demonstrates FLI-06's efficacy across solid tumors:
FLI-06 synergizes with conventional therapies: Combined with gemcitabine, it enhanced apoptosis in pancreatic cancer models by simultaneously targeting bulk tumor cells and chemotherapy-resistant CSCs [9]. In immunocompetent models, FLI-06 promoted anti-tumor immunity by reducing Notch-mediated PD-L1 upregulation on tumor cells and suppressing Treg differentiation [3] [5].
Table 3: Preclinical Efficacy of FLI-06 in Solid Tumors
Cancer Type | Model System | Key Findings | Molecular Targets |
---|---|---|---|
Tongue SCC | CAL-27/TCA-8113 cells; Xenografts | ↓ Proliferation (70%); ↑ Apoptosis (3-fold); ↓ Tumor volume (60%) | Notch1, HES1, HEY1 |
Esophageal SCC | ECa109/EC9706 cells | Cell cycle arrest (G0/G1 phase); ↓ Colony formation; ↓ Invasion | LSD1, Notch3, HES1 |
Colorectal Cancer | HCT116 cells | ↓ Viability (IC50=1.8 μM); ↓ CSC markers | ALDH1, SOX2, OCT4 |
Pancreatic Cancer | PANC-1 cells; CSC models | ↓ Sphere formation; ↑ Gemcitabine sensitivity | Notch2, HES1, HEY2 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7